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Compound of Interest

Compound Name: Cycloeicosane

Cat. No.: B12656103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic

properties of cycloeicosane (C₂₀H₄₀). The information is compiled from various sources, with a

focus on quantitative data and the experimental methodologies used for their determination.

This document is intended to serve as a valuable resource for researchers and professionals

working with this and similar long-chain cycloalkanes.

Core Thermodynamic and Physical Properties
Cycloeicosane is a large, non-polar, saturated cyclic hydrocarbon. Its thermodynamic

properties are of interest for understanding the behavior of macrocyclic compounds in various

systems. Much of the readily available data for cycloeicosane is derived from computational

estimations, primarily using the Joback method, with some experimentally determined values

available from sources like the National Institute of Standards and Technology (NIST).

Tabulated Physical and Chemical Properties
The fundamental physical and chemical properties of cycloeicosane are summarized in the

table below.
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Property Value Source

Molecular Formula C₂₀H₄₀ [1][2][3][4]

Molecular Weight 280.53 g/mol [1][2][4]

CAS Registry Number 296-56-0 [1][2][4]

Tabulated Thermodynamic Data
The following table summarizes the key thermodynamic properties of cycloeicosane. It is

important to note that many of these values are calculated and should be used with an

understanding of their theoretical origin.
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Thermodynamic
Property

Value Units Method/Source

Normal Melting Point

(Tfus)
335.00 ± 3.00 K NIST[1][2]

Normal Boiling Point

(Tboil)
741.00 K

Joback Calculated

Property[1]

Enthalpy of Fusion

(ΔfusH°)
8.92 kJ/mol

Joback Calculated

Property[1]

Enthalpy of

Vaporization (ΔvapH°)
63.26 kJ/mol

Joback Calculated

Property[1]

Standard Enthalpy of

Formation (Gas,

ΔfH°gas)

-467.71 kJ/mol
Joback Calculated

Property[1]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-19.72 kJ/mol
Joback Calculated

Property[1]

Critical Temperature

(Tc)
1005.43 K

Joback Calculated

Property[1]

Critical Pressure (Pc) 1537.87 kPa
Joback Calculated

Property[1]

Critical Volume (Vc) 0.978 m³/kmol
Joback Calculated

Property[1]

Experimental Protocols for Thermodynamic
Property Determination
While specific experimental data for cycloeicosane is sparse, the following sections describe

the standard methodologies used to determine the key thermodynamic properties of solid

organic compounds like cycloeicosane.
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Melting Point and Enthalpy of Fusion: Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the melting point

and enthalpy of fusion.[4][5]

Methodology:

Sample Preparation: A small, precisely weighed sample of the solid compound (typically a

few milligrams) is placed into a sample pan, which is then hermetically sealed.[5]

Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference

pans are placed in the DSC cell.

Temperature Program: The cell is heated at a constant, linear rate. A flow of inert gas is

maintained to ensure a stable thermal environment.

Measurement: The DSC instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature. As the sample melts, it absorbs

energy, creating an endothermic peak in the DSC thermogram.[5]

Data Analysis: The onset temperature of the peak is taken as the melting point. The area

under the peak is integrated to determine the enthalpy of fusion (ΔfusH).[5]

Enthalpy of Formation: Bomb Calorimetry
The standard enthalpy of formation is typically determined indirectly from the enthalpy of

combustion, which is measured using a bomb calorimeter.[6][7][8]

Methodology:

Sample Preparation: A precisely weighed pellet of the organic compound is placed in a

sample holder within a high-pressure stainless steel vessel, known as the "bomb".[8] A fuse

wire is positioned to make contact with the sample.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically

to around 30 atm).[8]
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Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The temperature of the water is monitored with a high-precision

thermometer.

Combustion: The sample is ignited by passing an electric current through the fuse wire. The

combustion reaction releases heat, which is absorbed by the bomb and the surrounding

water, causing a temperature rise.

Temperature Measurement: The temperature of the water is recorded before and after

combustion to determine the temperature change (ΔT).

Calculation: The heat of combustion is calculated from the temperature rise and the heat

capacity of the calorimeter system (determined by calibrating with a standard substance like

benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation from the

enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

Vapor Pressure Measurement for Low-Volatility Solids
For low-volatility compounds like cycloeicosane, specialized techniques are required to

measure vapor pressure. The gas saturation method is a common approach.[2][9]

Methodology:

Sample Saturation: A stream of inert carrier gas is passed at a slow, constant flow rate

through a temperature-controlled vessel containing the solid sample. The gas becomes

saturated with the vapor of the compound.[2]

Vapor Trapping: The saturated gas stream is then passed through a trap (e.g., a cold trap or

a sorbent tube) that captures the compound's vapor.

Quantification: The amount of substance collected in the trap over a specific period is

quantified using analytical techniques such as gas chromatography or by gravimetric

analysis.

Calculation: The vapor pressure is calculated from the amount of substance collected, the

volume of the carrier gas passed through the system, and the temperature, assuming ideal

gas behavior.[9]
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Visualizations
The following diagrams illustrate key relationships and experimental workflows relevant to the

thermodynamics of cycloeicosane.
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Caption: Interrelationships between key thermodynamic properties.
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Caption: Experimental workflow for DSC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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